L-gamma-glutamyl-D-alanine
Overview
Description
L-gamma-glutamyl-D-alanine is a dipeptide composed of L-glutamic acid and D-alanine. It is a product of the enzymatic reaction catalyzed by D-alanine gamma-glutamyltransferase, which transfers the gamma-glutamyl group from L-glutamine to D-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-gamma-glutamyl-D-alanine can be synthesized enzymatically using D-alanine gamma-glutamyltransferase. The reaction involves the substrates L-glutamine and D-alanine, which are converted to this compound and ammonia under specific conditions . The enzyme catalyzes the transfer of the gamma-glutamyl group from L-glutamine to D-alanine, forming the desired dipeptide.
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant microorganisms engineered to express D-alanine gamma-glutamyltransferase. These microorganisms are cultured under controlled conditions to optimize the yield of the dipeptide. The process may include steps such as fermentation, enzyme extraction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-gamma-glutamyl-D-alanine undergoes various chemical reactions, including:
Hydrolysis: The dipeptide can be hydrolyzed to its constituent amino acids, L-glutamic acid and D-alanine, under acidic or enzymatic conditions.
Transpeptidation: The gamma-glutamyl group can be transferred to other amino acids or peptides by gamma-glutamyltransferases.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific peptidases can be used to hydrolyze this compound.
Transpeptidation: Gamma-glutamyltransferases and suitable acceptor substrates (e.g., amino acids or peptides) are required for transpeptidation reactions.
Major Products Formed
Hydrolysis: L-glutamic acid and D-alanine.
Transpeptidation: Various gamma-glutamyl peptides, depending on the acceptor substrate used.
Scientific Research Applications
L-gamma-glutamyl-D-alanine has several applications in scientific research:
Mechanism of Action
L-gamma-glutamyl-D-alanine exerts its effects primarily through its involvement in gamma-glutamyltransferase-catalyzed reactions. The gamma-glutamyl group is transferred from L-glutamine to D-alanine, forming the dipeptide. This reaction is crucial in the metabolism of glutathione and other gamma-glutamyl compounds . The molecular targets include gamma-glutamyltransferases and related enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
L-gamma-glutamyl-L-alanine: Similar in structure but contains L-alanine instead of D-alanine.
Gamma-glutamylcysteine: Another gamma-glutamyl compound involved in glutathione synthesis.
Gamma-glutamylglutamine: A dipeptide with a gamma-glutamyl linkage to glutamine.
Uniqueness
L-gamma-glutamyl-D-alanine is unique due to its specific configuration (L-glutamic acid and D-alanine) and its role in gamma-glutamyltransferase-catalyzed reactions. This configuration may confer distinct biochemical properties and specificities compared to other gamma-glutamyl compounds.
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1R)-1-carboxyethyl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXXVRAFAKQJM-UHNVWZDZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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